molecular formula C8H10O B1281381 3-Ethynylcyclohexan-1-one CAS No. 54125-18-7

3-Ethynylcyclohexan-1-one

Cat. No.: B1281381
CAS No.: 54125-18-7
M. Wt: 122.16 g/mol
InChI Key: MXEXGWVDPLEEMV-UHFFFAOYSA-N
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Description

3-Ethynylcyclohexan-1-one is an organic compound with the molecular formula C8H10O It is a cyclohexanone derivative featuring an ethynyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethynylcyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method is efficient and widely used in laboratory settings.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are typical.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Forms various substituted cyclohexanone derivatives.

Scientific Research Applications

3-Ethynylcyclohexan-1-one is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-ethynylcyclohexan-1-one involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the compound’s structure, leading to different biological effects. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynylcyclohexan-1-one is unique due to its specific structure, which combines the reactivity of the ethynyl group with the stability of the cyclohexanone ring. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

3-ethynylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEXGWVDPLEEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497930
Record name 3-Ethynylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54125-18-7
Record name 3-Ethynylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynylcyclohexan-1-one
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